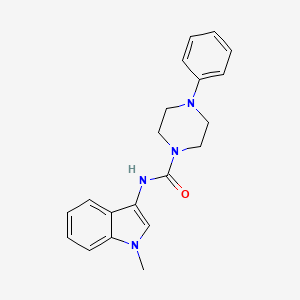

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylindol-3-yl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-22-15-18(17-9-5-6-10-19(17)22)21-20(25)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALQOFIBGDDFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-phenylpiperazine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amines.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and interactions with proteins.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor .

Comparison with Similar Compounds

Similar Compounds

- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .

Biological Activity

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

- CAS Number : 941968-71-4

This compound exhibits its biological activity primarily through interactions with various neurotransmitter receptors. It has shown affinity for serotonin (5-HT) receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders.

Table 1: Receptor Affinities

Biological Activity

Research indicates that this compound possesses significant biological activities, including:

Antidepressant Effects

Studies have demonstrated that the compound exhibits antidepressant-like effects in animal models. It enhances serotonin levels and modulates dopaminergic activity, contributing to its therapeutic potential against depression.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF7) and lung cancer (A549) cell lines.

Table 2: Cytotoxicity Data

Study 1: Antidepressant Activity

In a study conducted by Zhang et al. (2022), the compound was administered to mice subjected to chronic unpredictable stress. The results indicated a significant reduction in depressive-like behaviors, alongside increased levels of serotonin in the brain.

Study 2: Anticancer Efficacy

A recent investigation by Li et al. (2023) assessed the anticancer properties of this compound against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways.

Q & A

Q. What integrated approaches elucidate the compound’s mechanism of action in complex disease models?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling pathways .

- CRISPR screens : Identify synthetic lethal genes in patient-derived organoids .

- SPR biosensing : Quantify binding kinetics (kon/koff) to primary targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.